molecular formula C18H18O5 B1591500 2-(4-Methoxyphenyl)acetic anhydride CAS No. 3951-10-8

2-(4-Methoxyphenyl)acetic anhydride

Cat. No. B1591500
CAS RN: 3951-10-8
M. Wt: 314.3 g/mol
InChI Key: KYCAEIXHUXBNTQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Anhydrides, including “2-(4-Methoxyphenyl)acetic anhydride”, can undergo various reactions. They can react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides . The specific reactions that “2-(4-Methoxyphenyl)acetic anhydride” undergoes are not explicitly mentioned in the search results.

Scientific Research Applications

Organic Chemistry

This compound was synthesized for the first time using a new approach . The method is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps, including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media . The structures of the obtained compound were established by 1H, 13C-NMR spectroscopy, and high-resolution mass spectrometry .

Medicinal Chemistry

Furocoumarin derivatives, such as the synthesized compound, are an important class of heterocyclic compounds widely presented in various natural products . Numerous representatives of furocoumarins possess significant biological activity . Generally, products of this type are used as active photosensitizers in psoralen and UVA (PUVA) therapy . Thus, furocoumarins can be employed in the treatment of various skin diseases .

Organic Transformations

Phthalic anhydride, a type of anhydride, is a valuable substrate in organic transformations . It can be used to design a wide range of heterocyclic compounds that possess various kinds of properties and applications in chemistry, industry, and pharmaceuticals .

Reactions with Water, Alcohols, and Amines

Anhydrides, in general, can react with water to form carboxylic acids . They can also react with alcohols to form esters and with amines to form amides . These reactions involve nucleophilic attack, deprotonation, leaving group removal, and protonation of the carboxylate .

Diels–Alder Reaction

Anhydrides can be used in Diels–Alder reactions . For example, N-phenylmaleimide, a derivative of maleanilic acid, can be used as the dienophile in a Diels–Alder reaction with furan .

Protecting Groups in Organic Synthesis

Anhydrides can be used as protecting groups in organic synthesis . They can protect functional groups from unwanted chemical reactions, allowing chemists to manipulate other parts of the molecule without affecting the protected group .

Organic Transformations

Phthalic anhydride, a type of anhydride, is a valuable substrate in organic transformations . It can be used to design a wide range of heterocyclic compounds that possess various kinds of properties and applications in chemistry, industry, and pharmaceuticals .

Reactions with Water, Alcohols, and Amines

Anhydrides, in general, can react with water to form carboxylic acids . They can also react with alcohols to form esters and with amines to form amides . These reactions involve nucleophilic attack, deprotonation, leaving group removal, and protonation of the carboxylate .

Diels–Alder Reaction

Anhydrides can be used in Diels–Alder reactions . For example, N-phenylmaleimide, a derivative of maleanilic acid, can be used as the dienophile in a Diels–Alder reaction with furan .

Protecting Groups in Organic Synthesis

Anhydrides can be used as protecting groups in organic synthesis . They can protect functional groups from unwanted chemical reactions, allowing chemists to manipulate other parts of the molecule without affecting the protected group .

properties

IUPAC Name

[2-(4-methoxyphenyl)acetyl] 2-(4-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-21-15-7-3-13(4-8-15)11-17(19)23-18(20)12-14-5-9-16(22-2)10-6-14/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCAEIXHUXBNTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)OC(=O)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555634
Record name (4-Methoxyphenyl)acetic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenylacetic Anhydride

CAS RN

3951-10-8
Record name (4-Methoxyphenyl)acetic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxyphenylacetic Anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HX Zou, Y Li, Y Yang, JH Li… - Advanced Synthesis & …, 2018 - Wiley Online Library
Silver‐catalyzed oxidative decarboxylative couplings of carboxylic acids and anhydrides to produce 1,2‐diketones and substituted ethanes were developed. This reaction allows the …
Number of citations: 25 onlinelibrary.wiley.com
RA Irgashev, NA Kazin, GA Kim, GL Rusinov… - …, 2015 - thieme-connect.com
An efficient approach for the double acetylation of 5,11-dihexyl-6,12-di(hetero)aryl-substituted 5,11-dihydroindolo[3,2-b]carbazoles with acetic anhydride in the presence of boron …
Number of citations: 12 www.thieme-connect.com
SR Smith, J Douglas, H Prevet… - The Journal of …, 2014 - ACS Publications
The isothiourea HBTM-2.1 (5 mol %) catalyzes the asymmetric formal [2 + 2] cycloaddition of both arylacetic acids (following activation with tosyl chloride) and preformed 2-arylacetic …
Number of citations: 90 pubs.acs.org
LC Morrill, LA Ledingham, JP Couturier… - Organic & …, 2014 - pubs.rsc.org
Readily prepared 2-arylacetic anhydrides act as convenient ammonium enolate precursors in isothiourea (HBTM-2.1)-mediated catalytic asymmetric intermolecular Michael addition–…
Number of citations: 52 pubs.rsc.org

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